![molecular formula C21H20F3N3O4 B2375821 2-(4-(苯并[d][1,3]二氧杂环-5-基甲基)哌嗪-1-基)-2-氧代-N-(3-(三氟甲基)苯基)乙酰胺 CAS No. 941999-65-1](/img/structure/B2375821.png)

2-(4-(苯并[d][1,3]二氧杂环-5-基甲基)哌嗪-1-基)-2-氧代-N-(3-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, also known as Trivastal or Trivastan, has a CAS Number of 3605-01-4 . It is a solid substance stored in dry conditions at 2-8°C . The compound has a molecular weight of 298.34 and its molecular formula is C16H18N4O2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Physical And Chemical Properties Analysis

The compound is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 298.34 .科学研究应用

Antidiabetic Agent

This compound has been synthesized and investigated for its potential as an antidiabetic agent. It has shown potent α-amylase inhibition, which is crucial in managing conditions related to carbohydrate metabolism, such as diabetes and obesity . The compound has demonstrated safety for normal cells, suggesting its potential for therapeutic use .

Anticancer Agent

The compound has shown significant activity against various cancer cell lines. It has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cancer cell lines . Moreover, it has demonstrated compelling in vitro anticancer efficacy and safety for normal cells .

In Vivo Antidiabetic Study

The compound has been evaluated in vivo using a streptozotocin-induced diabetic mice model. It has been found to substantially reduce mice blood glucose levels, indicating its potential as a treatment for diabetes .

Synthesis and Characterization

The compound has been synthesized and characterized via various techniques such as HRMS, 1H-, 13CAPT-NMR, and MicroED . This provides valuable information about its structure and properties, which is crucial for its potential applications.

Investigation of Derivatives

Derivatives of the compound have been synthesized and investigated for their antidiabetic potential. These derivatives have shown potent α-amylase inhibition, suggesting their potential as antidiabetic agents .

Potential for Further Research

Given its promising in vitro anticancer efficacy and safety for normal cells, there is a need for further in vivo assessment of this compound . Moreover, its ability to induce apoptosis and cause cell cycle arrests in cancer cell lines suggests its potential as a target for future cancer therapies .

作用机制

Mode of Action

Piribedil acts as a dopamine agonist , meaning it mimics the action of dopamine by binding to the same receptors and exerting similar physiological effects . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .

Biochemical Pathways

By acting as a dopamine agonist, Piribedil can enhance dopaminergic signaling in the brain, which is often impaired in conditions like Parkinson’s disease. As an α2-adrenergic antagonist, it can increase the release of certain neurotransmitters, potentially enhancing synaptic transmission .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . It inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4, which are involved in drug metabolism . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may readily cross biological membranes, including the blood-brain barrier .

Result of Action

The molecular and cellular effects of Piribedil’s action include enhanced dopaminergic signaling and increased neurotransmitter release. This can result in improved motor control and potentially other cognitive benefits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, its storage temperature is recommended to be 2-8°C to maintain stability . Furthermore, interactions with other drugs metabolized by the same cytochrome P450 enzymes could impact its pharmacokinetics .

安全和危害

属性

IUPAC Name |

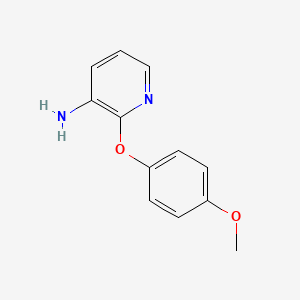

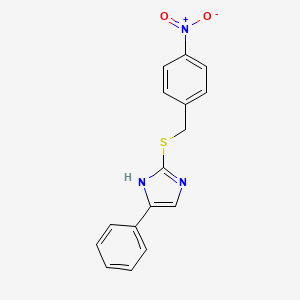

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O4/c22-21(23,24)15-2-1-3-16(11-15)25-19(28)20(29)27-8-6-26(7-9-27)12-14-4-5-17-18(10-14)31-13-30-17/h1-5,10-11H,6-9,12-13H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFXFXUFJFTFMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

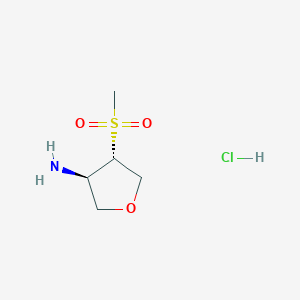

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)

![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)

![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)

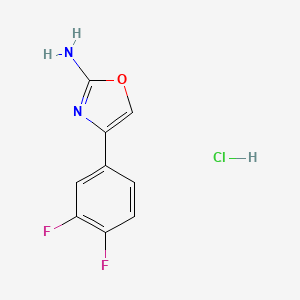

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)

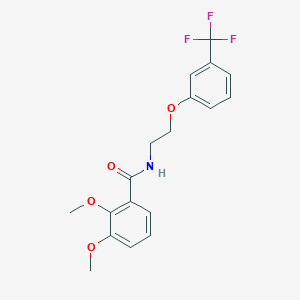

![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)